
4-(Difluoromethyl)picolinic acid
Overview
Description
4-(Difluoromethyl)picolinic acid is a chemical compound with the molecular formula C7H5F2NO2 . It has a molecular weight of 173.12 . It is a solid substance .
Molecular Structure Analysis
The linear formula of this compound is C7H5F2NO2 . Unfortunately, the search results do not provide more detailed information about its molecular structure.Physical And Chemical Properties Analysis
This compound is a solid substance . Its physical form is described as off-white to yellow powder or crystals . The boiling point is mentioned as 151.4 .Scientific Research Applications
Antimicrobial Activities and DNA Interactions
4-(Difluoromethyl)picolinic acid, a derivative of picolinic acid, has been studied for its antimicrobial activities and DNA interactions. Picolinic acid and its derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. These compounds have also been analyzed for their interactions with DNA, suggesting potential applications in the development of new antimicrobial agents (Tamer et al., 2018).
Chemical Properties and Transformations
The chemical properties and transformations of this compound have been studied, revealing insights into its stability, reactivity, and potential applications in chemical synthesis. For example, the influence of fluorine atoms on the acidity of hydrogen atoms in the methyl group of this compound has been investigated, providing valuable information for its use in various chemical processes (Chambers et al., 1968).
Applications in Fluorescence Imaging
This compound derivatives have been developed as probes for fluorescence imaging, particularly for the detection of metal ions like Cu2+ in living cells. These probes exhibit significant shifts in absorption and emission spectra upon exposure to specific ions, demonstrating their potential in biological and environmental monitoring applications (Chen et al., 2013).
Environmental Applications
Studies on the adsorption of picoline, a related compound, to surfaces like amorphous SiO2 have implications for environmental applications of this compound. Such research contributes to understanding how these compounds interact with mineral surfaces, which is important for assessing their behavior and fate in the environment (Liu et al., 2005).
Safety and Hazards
The safety information available indicates that 4-(Difluoromethyl)picolinic acid is classified under GHS07 for safety . The signal word is “Warning” and it has certain hazard statements . For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .
Mechanism of Action
Target of Action
The primary target of 4-(Difluoromethyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to ZFPs . This binding changes the structures of the ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
Given its interaction with zfps, it can be inferred that it may influence pathways related to viral replication and packaging, as well as those involved in maintaining cellular homeostasis .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a non-substrate for p-glycoprotein . . These properties suggest that the compound may have good bioavailability.
Result of Action
Given its mode of action, it can be inferred that the compound may inhibit the function of zfps, potentially affecting processes such as viral replication and packaging, as well as normal cell homeostatic functions .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.
properties
IUPAC Name |
4-(difluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-6(9)4-1-2-10-5(3-4)7(11)12/h1-3,6H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKZMIRLIORABF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101249711 | |
| Record name | 2-Pyridinecarboxylic acid, 4-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256804-49-5 | |
| Record name | 2-Pyridinecarboxylic acid, 4-(difluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256804-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 4-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101249711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






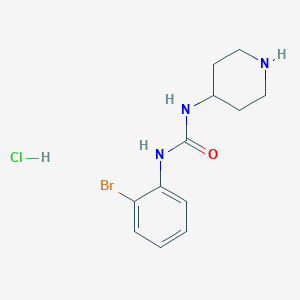
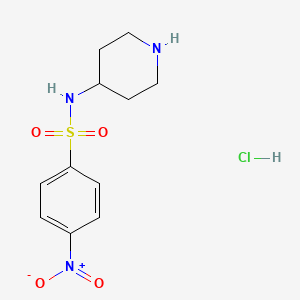
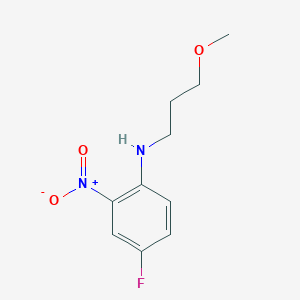
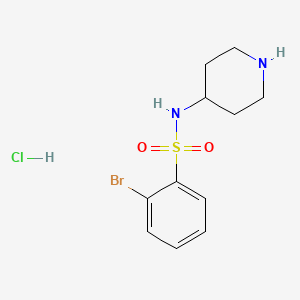

![tert-Butyl 4-[3-(4-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027165.png)
![tert-Butyl 4-[3-(2-bromophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027167.png)

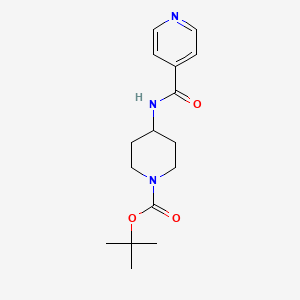
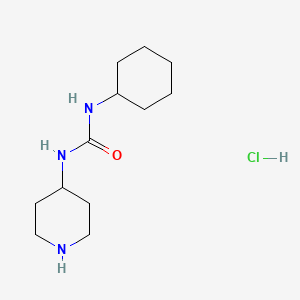
![tert-Butyl 4-[(2-amino-4-fluorophenylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027173.png)